Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate is a complex organic compound that features a tert-butyl group, an acetylamino group, and a formylpyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the same steps as in laboratory synthesis but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its acetylamino group can mimic natural substrates, allowing researchers to investigate biochemical pathways and enzyme mechanisms.
Medicine
Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The formyl group can participate in nucleophilic addition reactions, modifying the activity of enzymes and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective properties.
N-Boc-N-methylethylenediamine: Another compound with a tert-butyl group used in organic synthesis.
Tert-butyl (4-aminocyclohexyl)carbamate: A compound with similar reactivity and applications.
Uniqueness
Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for use in various fields .
Eigenschaften
Molekularformel |
C14H19N3O4 |
---|---|
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
tert-butyl N-[(6-acetamido-4-formylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C14H19N3O4/c1-9(19)16-12-6-10(8-18)5-11(17-12)7-15-13(20)21-14(2,3)4/h5-6,8H,7H2,1-4H3,(H,15,20)(H,16,17,19) |
InChI-Schlüssel |
DCUAGOUCSRLPPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=N1)CNC(=O)OC(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.